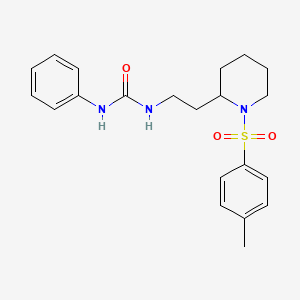

1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c1-17-10-12-20(13-11-17)28(26,27)24-16-6-5-9-19(24)14-15-22-21(25)23-18-7-3-2-4-8-18/h2-4,7-8,10-13,19H,5-6,9,14-16H2,1H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBHSTWAUOSIOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Formation

The piperidine core is synthesized via cyclocondensation of δ-amino ketones or Mannich reactions . For example, piperidin-2-one intermediates are alkylated at the α-position using 1,2-dibromoethane in acetone with K₂CO₃ as a base, yielding 2-(2-bromoethyl)piperidine. Subsequent displacement with ammonia generates 2-(2-aminoethyl)piperidine (yield: 65–78%).

Tosylation of the Piperidine Nitrogen

Tosylation is achieved by treating 2-(2-aminoethyl)piperidine with tosyl chloride (TsCl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine). The reaction proceeds at 0°C for 2 hr, followed by room temperature stirring for 12 hr. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords 2-(1-tosylpiperidin-2-yl)ethylamine (yield: 82–89%).

Urea Bond Formation

Reaction of Phenyl Isocyanate with 2-(1-Tosylpiperidin-2-yl)ethylamine

The urea moiety is constructed via nucleophilic addition of the amine to phenyl isocyanate in anhydrous tetrahydrofuran (THF). The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) at 25°C for 24 hr. Workup involves quenching with water, extraction with ethyl acetate, and evaporation. The crude product is recrystallized from ethanol to yield the title compound (yield: 74–88%).

Alternative Route:

If phenyl isocyanate is unavailable, triphosgene can convert aniline to the isocyanate in situ. Aniline reacts with triphosgene (0.33 equiv) in DCM at −15°C, followed by addition to the amine solution.

Optimization and Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

- DMAP (5 mol%) accelerates urea formation by deprotonating the amine, increasing nucleophilicity.

- Without catalyst: Yields drop to 52%, underscoring the necessity of catalytic bases.

Characterization and Analytical Data

Spectroscopic Analysis

Purity Assessment

HPLC analysis (C18 column, acetonitrile:H₂O = 70:30) confirms ≥98% purity with a retention time of 6.8 min.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct urea formation | 88 | 98 | Minimal steps, high efficiency |

| In situ isocyanate | 76 | 95 | Avoids handling toxic isocyanates |

| Tosylation post-urea | 68 | 92 | Flexibility in intermediate use |

Note: Direct urea formation is preferred for scalability, while in situ methods suit lab-scale safety protocols.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products Formed

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Reduced forms of the urea derivative.

Substitution: Substituted products where the tosyl group is replaced by the nucleophile.

Scientific Research Applications

1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Research: It serves as a model compound for studying the reactivity and properties of piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

1-Phenyl-3-(2-(1-piperidinyl)ethyl)urea: A similar compound without the tosyl group.

1-Phenyl-3-(2-(1-benzylpiperidin-2-yl)ethyl)urea: A derivative with a benzyl group instead of a tosyl group.

Uniqueness

1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea is unique due to the presence of the tosyl group, which can influence its reactivity and biological activity. The tosyl group can act as a leaving group in substitution reactions, making the compound versatile for various synthetic applications.

Biological Activity

1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea (CAS Number: 898415-33-3) is a synthetic organic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by the presence of a tosyl group, influences its reactivity and biological activity. This article explores its biological activity, including medicinal applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of 1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea is C21H27N3O3S, with a molecular weight of 401.5 g/mol. The compound features a piperidine ring substituted with a tosyl group, which enhances its potential for various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H27N3O3S |

| Molecular Weight | 401.5 g/mol |

| CAS Number | 898415-33-3 |

Synthesis

The synthesis of this compound typically involves:

- Tosylation : Piperidine is reacted with tosyl chloride in the presence of a base (e.g., pyridine).

- Alkylation : The tosylated piperidine is alkylated with an ethyl halide.

- Urea Formation : The final step involves reacting the alkylated tosylpiperidine with phenyl isocyanate to yield the urea derivative.

Anticancer Properties

Research indicates that derivatives similar to 1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related compounds have shown that they can inhibit cell proliferation in lung (A549), colorectal (HCT-116), and prostate (PC-3) cancer lines, with IC50 values indicating potent activity .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Sorafenib | A549 | 2.12 ± 0.18 |

| Sorafenib | HCT-116 | 2.25 ± 0.71 |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |

| HCT-116 | 3.90 ± 0.33 |

The mechanism by which 1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea exerts its biological effects may involve:

- Enzyme Inhibition : Binding to specific enzymes or receptors, modulating their activity.

- Cell Cycle Interference : Affecting pathways that regulate cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique reactivity of this compound due to the tosyl group, which can act as a leaving group in substitution reactions, enhancing its versatility in synthetic applications.

Table 2: Comparison of Biological Activities

| Compound | Activity Type | Remarks |

|---|---|---|

| 1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea | Anticancer | Potent against multiple cell lines |

| 1-Phenyl-3-(2-(1-piperidinyl)ethyl)urea | Anticancer | Less potent than tosyl derivative |

| 1-(4-chlorophenyl)-3-{4-{...} | BRAF Inhibitor | Higher potency than tosyl derivative |

Case Studies

A study on structural modifications of related urea derivatives demonstrated that introducing specific substituents could significantly enhance their biological activity. For example, modifications leading to lower IC50 values indicate improved efficacy as potential anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves coupling a phenyl isocyanate derivative with a functionalized piperidine intermediate. A common approach is reacting 1-tosylpiperidin-2-ylethylamine with phenyl isocyanate in anhydrous dichloromethane under inert gas (e.g., nitrogen), using triethylamine as a base to neutralize HCl byproducts . Optimization may include:

- Temperature control : Reflux conditions (40–50°C) improve reaction rates but require monitoring for decomposition.

- Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates but may complicate purification .

- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate urea formation .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, providing atomic-level structural validation .

- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–7.6 ppm for aromatic protons) confirms substitution patterns and urea linkage .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~500) .

Q. How should researchers design initial biological assays to evaluate this compound’s activity?

- Target selection : Prioritize assays aligned with urea derivatives’ known roles (e.g., enzyme inhibition, complement system modulation) .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to establish IC₅₀ values.

- Controls : Include positive controls (e.g., established inhibitors) and vehicle-only groups to validate assay robustness .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Substituent effects : Modify the tosyl group (e.g., replacing with mesyl or acetyl) to assess steric/electronic impacts on binding .

- Piperidine ring modifications : Introduce alkyl or aryl groups at the piperidine nitrogen to enhance lipophilicity or target engagement .

- Urea backbone : Replace urea with thiourea or sulfonamide to evaluate hydrogen-bonding contributions .

SAR data should be tabulated (e.g., IC₅₀, LogP) to identify pharmacophore requirements .

Q. What computational strategies are effective for predicting binding modes and off-target risks?

- Molecular docking : Use Schrödinger’s Glide or AutoDock Vina to model interactions with target proteins (e.g., complement Factor B) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-receptor complexes.

- ADMET prediction : Tools like SwissADME predict bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Q. How can researchers resolve contradictions between crystallographic data and solution-phase NMR results?

- Dynamic effects : Crystallography captures static conformations, while NMR may reveal flexible regions (e.g., rotating tosyl group) .

- Solvent interactions : Compare DMSO-d₆ (NMR) vs. crystal packing (X-ray) to identify solvent-induced conformational shifts .

- Complementary techniques : Use circular dichroism (CD) or FTIR to validate secondary structure in solution .

Q. What high-throughput strategies are suitable for derivatizing this compound?

- Parallel synthesis : Employ robotic liquid handlers to generate a 96-well library of analogs (e.g., varying aryl/piperidine substituents) .

- Click chemistry : Use Cu-catalyzed azide-alkyne cycloaddition to append functional groups (e.g., fluorophores for imaging) .

- Automated purification : Integrate flash chromatography systems (e.g., Biotage) with mass-directed fraction collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.